N'-amino-N,N-dimethylcarbamimidothioic acid
Beschreibung
The compound with the identifier “N'-amino-N,N-dimethylcarbamimidothioic acid” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Eigenschaften
IUPAC Name |
N'-amino-N,N-dimethylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHVJQWZFNNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of N'-amino-N,N-dimethylcarbamimidothioic acid would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions: N'-amino-N,N-dimethylcarbamimidothioic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on the functional groups present in the molecule and the reaction conditions employed .
Common Reagents and Conditions: Common reagents used in the reactions involving N'-amino-N,N-dimethylcarbamimidothioic acid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of N'-amino-N,N-dimethylcarbamimidothioic acid depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
Wissenschaftliche Forschungsanwendungen
N'-amino-N,N-dimethylcarbamimidothioic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology and medicine, N'-amino-N,N-dimethylcarbamimidothioic acid may be studied for its potential therapeutic effects or as a tool for understanding biological pathways. In industry, it could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals .
Wirkmechanismus
The mechanism of action of N'-amino-N,N-dimethylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the context in which the compound is used. For example, in a therapeutic context, N'-amino-N,N-dimethylcarbamimidothioic acid may interact with specific enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N'-amino-N,N-dimethylcarbamimidothioic acid can be identified based on their structural and functional similarities. These compounds may share similar chemical properties and biological activities. Examples of similar compounds include those with similar functional groups or those that undergo similar types of chemical reactions .
Uniqueness of N'-amino-N,N-dimethylcarbamimidothioic acid: Its specific structure and reactivity make it a valuable compound for various scientific research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
